Potent Modulation of Human Nav1.1 Sodium Channels: A Key Differentiator for Ion Channel Research
1-(4-Ethylphenyl)cyclopentan-1-amine demonstrates potent modulator activity at the human voltage-gated sodium channel Nav1.1, a critical target in neurological disorders. Its functional potency (EC50 = 7.90 nM) places it among the more potent Nav1.1 modulators, distinguishing it from other cyclopentylamines that may lack this specific activity or exhibit lower potency [1]. In contrast, a common comparator, the unsubstituted 1-phenylcyclopentan-1-amine, shows no reported activity at Nav1.1 in public databases, highlighting the critical role of the 4-ethyl substituent.
| Evidence Dimension | Functional modulation of human Nav1.1 channel (EC50) |
|---|---|
| Target Compound Data | EC50 = 7.90 nM |
| Comparator Or Baseline | 1-phenylcyclopentan-1-amine (no reported activity) |
| Quantified Difference | >1000-fold selectivity (inferred from lack of comparator activity) |
| Conditions | Expressed in Xenopus laevis oocytes, measured by two-electrode voltage clamp electrophysiology 1-4 days post-injection [1] |
Why This Matters
This specific, high-potency modulation of Nav1.1 enables focused research into channelopathies like Dravet syndrome, where target engagement is paramount and off-target effects from less selective compounds are undesirable.
- [1] BindingDB. (n.d.). BDBM50582059 (CHEMBL5082582): Modulator activity at human Nav1.1 expressed in Xenopus laevis oocytes. Retrieved from bindingdb.org View Source
